molecular formula C8H14ClN3O3 B1382699 5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034157-65-6

5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B1382699
CAS RN: 2034157-65-6
M. Wt: 235.67 g/mol
InChI Key: QDRLKSDJUMJPBS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (5-AMPMEDHCl) is an organic compound that has been studied for its potential use in various scientific research applications. It is a white crystalline solid that can be synthesized in the laboratory and has a molecular weight of 266.7 g/mol. 5-AMPMEDHCl has been used in various biochemical and physiological studies due to its ability to interact with a variety of biological systems.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Some studies focus on the synthesis methods for related pyrimidine dione derivatives. For instance, an improved m-CPBA oxidative method has been found to be a convenient and efficient way to prepare 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, which exhibits anti-HIV RT and IN activity (Xiaowan Tang et al., 2015).
  • Chemical Properties and Characterization : Studies such as the X-ray structural analysis of similar pyrimidine derivatives, like the 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, reveal the molecular structure and properties of these compounds, which are crucial for their applications in scientific research (J. N. Low et al., 2004).

Biological and Pharmaceutical Research

  • Antiviral Properties : Some derivatives of pyrimidine dione have been shown to have significant anti-HIV properties. For example, the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as human GnRH receptor antagonists are being studied to treat reproductive diseases (Zhiqian Guo et al., 2003).
  • Antioxidant and Anti-inflammatory Activity : Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For instance, the synthesis and in vitro evaluation of novel 5-aryl-7-[(1e)-aryl substituted]-1h, 3h-pyrido [2, 3-d] pyrimidine-2, 4-dione derivatives indicate potential for further development of targeted molecules (R. Nadendla & K. Lakshmi, 2018).

Chemical Sensor Development

  • Chemosensor Applications : Derivatives like 5-[{(2-Hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione have been explored for their use as selective colorimetric and fluorescent chemosensors, particularly for detecting aluminum ions in solutions (V. Singh et al., 2013).

Material Science and Chemistry

  • Synthesis of Novel Compounds : Research in material science includes the efficient synthesis of novel pyrimidine derivatives for various applications. For example, the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts has been reported for potential applications in material science and chemistry (V. S. Tolkunov et al., 2013).

properties

IUPAC Name

5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13;/h5H,2-4,9H2,1H3,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLKSDJUMJPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
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5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 4
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 5
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

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